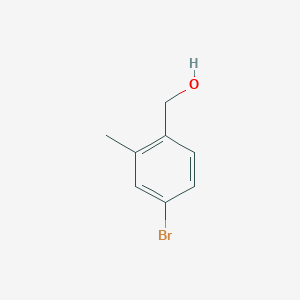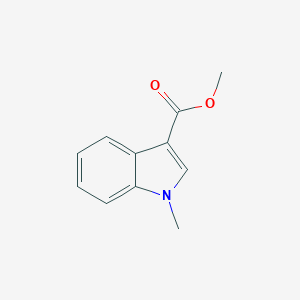
methyl 1-methyl-1H-indole-3-carboxylate
Übersicht
Beschreibung
Methyl 1-methyl-1H-indole-3-carboxylate is an indolyl carboxylic acid . It is the methyl ester of indole-3-carboxylic acid and has a role as a metabolite . It is functionally related to an indole-3-carboxylic acid .
Synthesis Analysis
The synthesis of 1-methyl-1H-indole-3-carboxylate from N,N-dimethylaniline with bromoacetates has been reported . An efficient method for synthesizing 1-methyl-1H-indole-3-carboxylates with cross-dehydrogenative coupling has also been described .Molecular Structure Analysis
The molecule is planar as it is situated on a mirror plane present in the space group Pbcm . In the crystal, molecules form three kinds of intermolecular C—H…O hydrogen bonds, resulting in a sheet structure in the ab plane .Physical And Chemical Properties Analysis
Methyl 1-methyl-1H-indole-3-carboxylate has a molecular weight of 189.21 g/mol . It has a XLogP3 value of 2.1, indicating its lipophilicity . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 189.078978594 g/mol . The topological polar surface area is 31.2 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Efficient Synthesis Methods Methyl 1-methyl-1H-indole-3-carboxylate is synthesized through various efficient methods. Akbari and Faryabi (2023) described a novel route for synthesizing this compound using Cu(OAc)2·H2O as a catalyst, noting its simple procedure and high yields (Akbari & Muhammad Saleh Faryabi, 2023). Other synthesis methods involve palladium-catalyzed intramolecular oxidative coupling, as reported by Bellavita et al. (2022), which achieved excellent yields and high regioselectivity (R. Bellavita et al., 2022).
Molecular Structure and Stability The molecular structure of methyl 1-methyl-1H-indole-3-carboxylate is of interest due to its stability and planarity. Furuya et al. (2018) synthesized this compound and analyzed its crystal structure, revealing intermolecular hydrogen bonds and sheet structures, contributing to its stability (Tetsundo Furuya et al., 2018).
Biological Activity and Applications
Anticancer Properties Compounds derived from methyl 1-methyl-1H-indole-3-carboxylate show promising anticancer activity. Niemyjska et al. (2012) synthesized methyl indole-3-carboxylate derivatives and found them to inhibit the growth of melanoma, renal, and breast cancer cell lines (M. Niemyjska et al., 2012).
Photophysical Studies for Environmental Probing Methyl 1-methyl-1H-indole-3-carboxylate derivatives are also used in photophysical studies. Pereira et al. (2010) synthesized indole derivatives and analyzed their fluorescence in various solvents, indicating their potential as fluorescent probes for environmental sensing (G. Pereira et al., 2010).
Thermodynamic Properties Understanding the thermodynamic properties of methyl 1-methyl-1H-indole-3-carboxylate is crucial for its applications. Carvalho et al. (2016) conducted a study on the thermodynamic properties of alkyl 1H-indole carboxylate derivatives, providing insights into their formation enthalpies and enthalpic group contributions (Tânia M. T. Carvalho et al., 2016).
Eigenschaften
IUPAC Name |
methyl 1-methylindole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-7-9(11(13)14-2)8-5-3-4-6-10(8)12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIZQIUZLCMHAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357065 | |
| Record name | methyl 1-methyl-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-methyl-1H-indole-3-carboxylate | |
CAS RN |
108438-43-3 | |
| Record name | methyl 1-methyl-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1-methylindole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

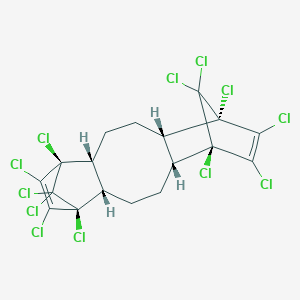
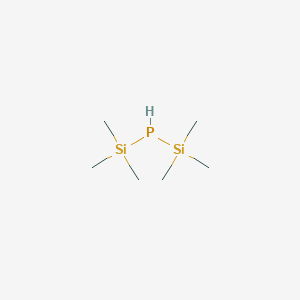
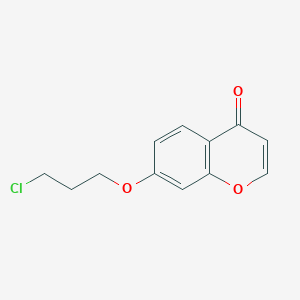
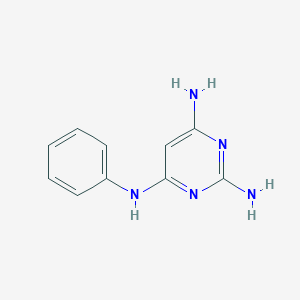


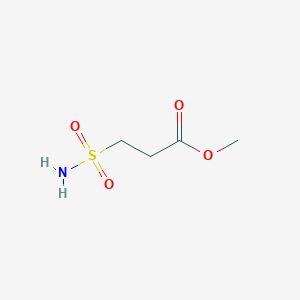
![(6-Chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone](/img/structure/B173728.png)


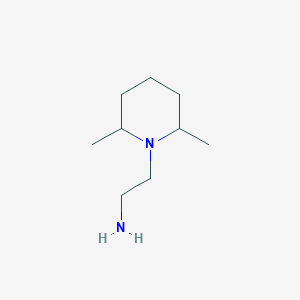
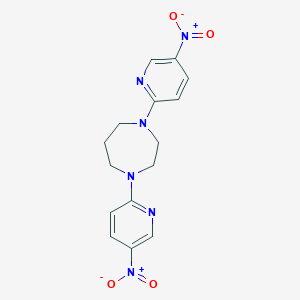
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester](/img/structure/B173748.png)
